molecular formula C24H18ClNO6 B4305022 4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE

4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE

Cat. No.: B4305022
M. Wt: 451.9 g/mol
InChI Key: BPXZXWGRWYMIOV-UHFFFAOYSA-N
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Description

“4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the benzodioxole groups via electrophilic aromatic substitution.
  • Attachment of the chlorophenoxy group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole rings.

    Reduction: Reduction reactions could target the azetidinone ring or the chlorophenoxy group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

    Polymer Chemistry: Potential use in the development of new polymers.

Mechanism of Action

The mechanism of action of “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-phenoxyazetidin-2-one
  • 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one

Uniqueness

The presence of the chlorophenoxy group in “4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE” may impart unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO6/c25-16-3-5-17(6-4-16)32-23-22(15-2-8-19-21(10-15)31-13-29-19)26(24(23)27)11-14-1-7-18-20(9-14)30-12-28-18/h1-10,22-23H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXZXWGRWYMIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C(C3=O)OC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Reactant of Route 2
Reactant of Route 2
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Reactant of Route 3
Reactant of Route 3
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Reactant of Route 4
Reactant of Route 4
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Reactant of Route 5
Reactant of Route 5
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE
Reactant of Route 6
Reactant of Route 6
4-(1,3-BENZODIOXOL-5-YL)-1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-2-AZETANONE

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